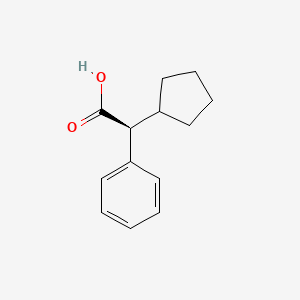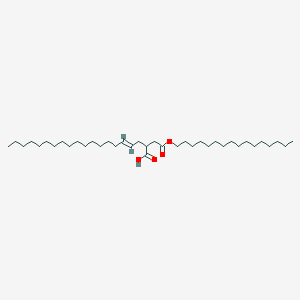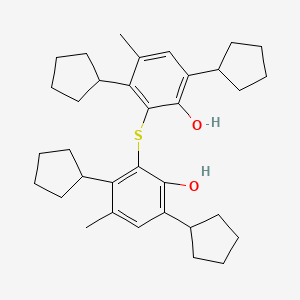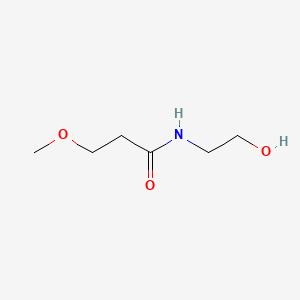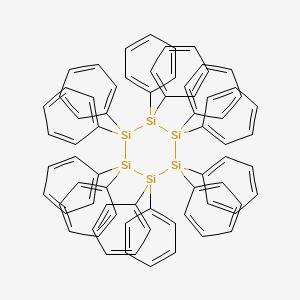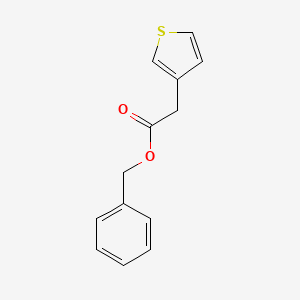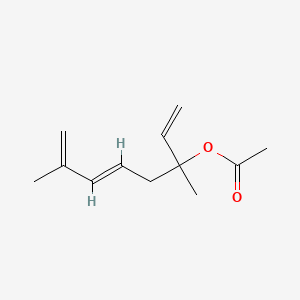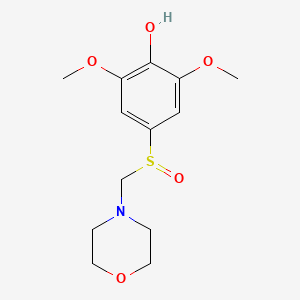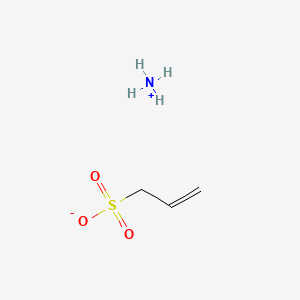
2-Hexyldecyl mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyldecyl mesylate is an organic compound with the molecular formula C₁₇H₃₆O₃S. It is a mesylate ester derived from 2-hexyldecanol and methanesulfonic acid. This compound is known for its applications in organic synthesis, particularly in the formation of good leaving groups for nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexyldecyl mesylate is typically synthesized by reacting 2-hexyldecanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows: [ \text{2-Hexyldecanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyldecyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, where the mesylate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of the mesylate group and a hydrogen atom from the adjacent carbon atom.
Aplicaciones Científicas De Investigación
2-Hexyldecyl mesylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of good leaving groups for nucleophilic substitution reactions.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications due to its ability to form stable covalent bonds with nucleophilic residues in proteins.
Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-hexyldecyl mesylate involves the formation of a covalent bond between the mesylate group and a nucleophile. This reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the mesylate group, displacing the mesylate ion .
Comparación Con Compuestos Similares
Similar Compounds
Tosylates: Similar to mesylates, tosylates are also used as good leaving groups in nucleophilic substitution reactions. They are derived from p-toluenesulfonic acid.
Triflates: Triflates are another class of sulfonate esters used as leaving groups.
Uniqueness
2-Hexyldecyl mesylate is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in different solvents. This makes it particularly useful in certain organic synthesis applications where other sulfonate esters may not be as effective .
Propiedades
Número CAS |
111360-16-8 |
|---|---|
Fórmula molecular |
C17H36O3S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-hexyldecyl methanesulfonate |
InChI |
InChI=1S/C17H36O3S/c1-4-6-8-10-11-13-15-17(14-12-9-7-5-2)16-20-21(3,18)19/h17H,4-16H2,1-3H3 |
Clave InChI |
XZGFCPHKLRQESC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



